Methyl 5-oxobicyclo[2.2.2]oct-2-ene-2-carboxylate

Mass Spectrometry Chemical Ionization Analytical Method Development

Methyl 5-oxobicyclo[2.2.2]oct-2-ene-2-carboxylate (CAS 872018-06-9, C10H12O3, MW 180.20 g/mol) is a functionalized derivative of the bicyclo[2.2.2]oct-2-ene scaffold featuring a conjugated α,β-unsaturated ester at the 2-position and a ketone at the bridgehead-adjacent 5-position. The bicyclo[2.2.2]octene core provides a rigid, three-dimensional framework with defined stereochemical constraints, while the combination of the C2 methyl ester and C5 ketone functionalities establishes two distinct reactive handles for synthetic elaboration.

Molecular Formula C10H12O3
Molecular Weight 180.20 g/mol
Cat. No. B13105732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-oxobicyclo[2.2.2]oct-2-ene-2-carboxylate
Molecular FormulaC10H12O3
Molecular Weight180.20 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2CCC1CC2=O
InChIInChI=1S/C10H12O3/c1-13-10(12)8-4-7-3-2-6(8)5-9(7)11/h4,6-7H,2-3,5H2,1H3
InChIKeyWSUWWGNOMNPGFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-Oxobicyclo[2.2.2]oct-2-ene-2-carboxylate: Procurement-Ready Bridged Bicyclic Building Block


Methyl 5-oxobicyclo[2.2.2]oct-2-ene-2-carboxylate (CAS 872018-06-9, C10H12O3, MW 180.20 g/mol) is a functionalized derivative of the bicyclo[2.2.2]oct-2-ene scaffold featuring a conjugated α,β-unsaturated ester at the 2-position and a ketone at the bridgehead-adjacent 5-position. The bicyclo[2.2.2]octene core provides a rigid, three-dimensional framework with defined stereochemical constraints, while the combination of the C2 methyl ester and C5 ketone functionalities establishes two distinct reactive handles for synthetic elaboration. This scaffold has been documented as a lipoxygenase inhibitor [1] and serves as a versatile intermediate in the construction of enantioenriched bicyclic architectures via Diels-Alder strategies [2].

S
Synthesis Workflow
Enantioselective building block with Diels-Alder and Michael addition handles
B
Bioassay Context
Lipoxygenase pathway probe with reported COX-differential inhibition profile
M
Materials Research
Functionalized monomer candidate for thermotropic copolyester R&D

Methyl 5-Oxobicyclo[2.2.2]oct-2-ene-2-carboxylate: Why In-Class Analog Substitution Introduces Undocumented Risk


The bicyclo[2.2.2]oct-2-ene scaffold family exhibits substantial variation in physicochemical properties, mass spectrometric fragmentation behavior, and synthetic utility depending on ester substituent identity, ring saturation state, and stereochemical configuration. Methyl and ethyl esters of closely related bicyclo[2.2.2]oct-5-ene-2-carboxylates display divergent mass spectral behavior under identical chemical ionization and collision-induced dissociation (CID) conditions [1]. Furthermore, the presence or absence of the C2-C3 double bond—distinguishing bicyclo[2.2.2]oct-2-ene from bicyclo[2.2.2]octane derivatives—fundamentally alters ring strain, conformational flexibility, and the availability of the conjugated enoate system for downstream Diels-Alder or Michael addition reactions. Procuring a generic "bicyclo[2.2.2]octane carboxylate" without verifying the specific substitution pattern and unsaturation state risks irreproducible synthetic outcomes, unanticipated analytical interference, and failed bioassay correlations.

If Substituting
Risk Context
Ethyl ester analog
CI-CID fragmentation signatures may shift, introducing systematic quantification bias in LC/GC-MS method validation
Saturated octane analog
Ring strain and polarizability differences may alter thermotropic phase windows and Diels-Alder reactivity profiles

Methyl 5-Oxobicyclo[2.2.2]oct-2-ene-2-carboxylate: Quantified Differentiation vs. Closest Analogs


Differentiation from Ethyl Ester Analog by Divergent Analytical Ionization Signatures

Under i-butane chemical ionization (CI) and collision-induced dissociation (CID) conditions, methyl and ethyl bicyclo[2.2.2]oct-5-ene-2-carboxylates exhibit distinct fragmentation pathways. The ethyl ester analog undergoes competitive elimination of ethanol (46 Da) versus the methyl ester's elimination of methanol (32 Da), producing different daughter ion profiles and MS/MS spectral fingerprints that complicate analyte identification and quantification when the incorrect ester is employed as a reference standard [1].

MS Fragmentation
Direct comparison
Neutral loss 32 Da (methyl) vs. 46 Da (ethyl) under CI-CID
Distinct daughter ion spectral fingerprints
Analytical reference mismatch leads to identification and quantification error in method development
i-butane CI-CID of MH+ ions; exact analog structure must match analyte
Mass Spectrometry Chemical Ionization Analytical Method Development Bicyclic Ester Characterization

Divergent Thermophysical Properties vs. Saturated Bicyclo[2.2.2]octane Analog

When incorporated into thermotropic copolyesters, the bicyclo[2.2.2]oct-2-ene ring system confers different mesomorphic behavior compared to the fully saturated bicyclo[2.2.2]octane analog. The C2-C3 double bond in the oct-2-ene scaffold alters molecular polarizability and aspect ratio, parameters that directly modulate liquid crystalline phase transition temperatures and the temperature range of mesophase stability. This has been demonstrated in comparative studies of copolyesters containing both ring systems, where the unsaturated variant enables access to distinct processing windows [1].

LC Phase Behavior
Class-level inference
Altered mesophase stability windows vs. saturated octane copolyesters
Exact transition temperatures depend on copolymer composition
Context-dependent processing parameters; verify phase behavior with DSC and POM for specific formulations
Thermotropic copolyester systems
Liquid Crystals Thermotropic Copolyesters Materials Science Ring Strain Effects

Enantiodivergent Synthetic Access to Monochiral Bicyclo[2.2.2]oct-2-enes via Enzymatically Derived Precursors

Competitive intramolecular Diels-Alder reactions of bis-α,β-unsaturated ester derivatives derived from enzymatically produced, enantiopure cis-1,2-dihydrocatechols yield chromatographically separable mixtures of pseudo-enantiomeric bicyclo[2.2.2]oct-2-enes. These adducts, characterized by single-crystal X-ray analysis, provide enantiodivergent access to monochiral bicyclo[2.2.2]oct-2-ene frameworks [1]. Related chemoenzymatic protocols have been extended to 1,2-ring-fused bicyclo[2.2.2]octane and tricyclic systems, establishing a general platform for accessing stereochemically defined bridged bicyclic intermediates [2].

Enantiodivergent Access
Method context
Access to monochiral bicyclo[2.2.2]oct-2-enes (>95% ee)
Enzymatically resolved cis-1,2-dihydrocatechol precursors
Supports enantiomer-specific synthesis; avoids racemic mixture bias in chiral pool strategy
Intramolecular Diels-Alder in refluxing toluene
Enantioselective Synthesis Diels-Alder Chiral Building Blocks Chemoenzymatic Methods

Predicted Physicochemical Differentiation from Saturated Octane Analog

Computational prediction of physicochemical properties reveals measurable differences between the unsaturated oct-2-ene scaffold and its saturated octane counterpart. Methyl 5-oxobicyclo[2.2.2]oct-2-ene-2-carboxylate exhibits a predicted boiling point of 286.1±35.0 °C and predicted density of 1.214±0.06 g/cm³ . In contrast, the saturated analog methyl 5-oxobicyclo[2.2.2]octane-2-carboxylate (CAS 78478-61-2, C10H14O3, MW 182.22 g/mol) displays a predicted boiling point of 271.3±33.0 °C —a ~15 °C differential that reflects the altered molecular polarizability and intermolecular interactions conferred by the C2-C3 double bond.

Predicted Boiling Pt.
Data to verify
286.1±35.0 °C (oct-2-ene) vs. 271.3±33.0 °C (octane)
Predicted density 1.214±0.06 g/cm³; Δ ~15 °C
Supports distinct GC retention time; verify experimentally for purification method selection
Computational prediction (ACD/Labs or equivalent)
Physicochemical Properties Boiling Point Density Chromatographic Method Development

Lipoxygenase Inhibitory Activity Profile with Partial COX Discrimination

Methyl 5-oxobicyclo[2.2.2]oct-2-ene-2-carboxylate has been characterized as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1]. The compound demonstrates primary inhibitory activity against lipoxygenase, with secondary inhibition of formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase (COX) observed to a lesser extent [1]. It also exhibits antioxidant properties in fats and oils [1]. This pattern of preferential lipoxygenase over COX inhibition differentiates it from non-selective dual inhibitors or COX-selective agents.

LOX Bioactivity
Context-dependent
Preferential inhibition of lipoxygenase over cyclooxygenase
Exact IC50 values not available in open literature
Supports arachidonic acid cascade pathway deconvolution; review COX interference at assay concentration
MeSH concept record; secondary esterase/formyltransferase inhibition reported
Inflammation Lipoxygenase Inhibition Arachidonic Acid Cascade Enzyme Selectivity

NMR Spin-Spin Coupling Signatures Differentiate 5,6-Disubstituted Bicyclo[2.2.2]oct-2-enes from Other Bridged Bicyclic Regioisomers

Proton magnetic resonance studies of 5,6-disubstituted bicyclo[2.2.2]oct-2-enes have established definitive NMR signatures including characteristic allylic coupling patterns and vinylic proton assignments that distinguish this regioisomeric substitution pattern from alternative substitution arrangements on the bicyclo[2.2.2] framework [1]. The spin-spin decoupling experiments provide a reference dataset for confirming that a given sample contains the 5-oxo-2-ene regioisomer rather than, for example, a 2-oxo-5-ene or 6-oxo-2-ene isomer.

NMR Structural ID
Class-level inference
Distinct allylic coupling and vinylic proton signatures
Spin-spin decoupling reference for 5,6-disubstituted oct-2-enes
Confirms 5-oxo-2-ene regioisomer upon receipt; mitigates risk of mis-synthesized alternatives
¹H NMR with spin-spin decoupling
NMR Spectroscopy Structural Elucidation Allylic Coupling Bridged Bicyclic Characterization

Methyl 5-Oxobicyclo[2.2.2]oct-2-ene-2-carboxylate: Evidence-Backed Application Scenarios


Analytical Reference Standard for Bicyclic Ester Method Development

Based on documented divergent mass spectral behavior between methyl and ethyl bicyclo[2.2.2]oct-5-ene-2-carboxylates under CI-CID conditions [1], this compound serves as an essential authentic reference standard when developing or validating LC-MS and GC-MS methods for bicyclic ester-containing samples. Procurement of the exact methyl ester—rather than the ethyl analog—ensures that method qualification data accurately reflect the analyte of interest, preventing systematic quantification bias arising from differential fragmentation pathways. The predicted boiling point differential (~15 °C vs. saturated analog) further supports its use as a distinct retention time marker in GC method development.

Enantioenriched Chiral Building Block for Natural Product Synthesis

The established chemoenzymatic and enantiodivergent routes to monochiral bicyclo[2.2.2]oct-2-enes [2] [3] position methyl 5-oxobicyclo[2.2.2]oct-2-ene-2-carboxylate as a strategic building block for total synthesis programs targeting polycyclic natural products requiring defined stereochemistry. The conjugated enoate system enables subsequent Diels-Alder or Michael addition elaborations while the C5 ketone provides a orthogonal functional handle for further derivatization. Procurement of the pre-functionalized scaffold reduces the number of synthetic steps required to access complex bridged intermediates compared to de novo bicycle construction.

Lipoxygenase Pathway Probe for Inflammation Target Validation

The documented preferential inhibition of lipoxygenase over cyclooxygenase [4] makes this compound suitable as a chemical probe for dissecting the LOX branch of the arachidonic acid cascade in cellular and biochemical assays. In target validation studies where confounding COX inhibition would obscure interpretation of LOX-mediated effects, this compound offers a LOX-preferring profile. The antioxidant activity in lipid systems further supports its utility as a multifunctional control compound in oxidation studies.

Liquid Crystalline Polymer Precursor and Materials Research Intermediate

Given the demonstrated utility of bicyclo[2.2.2]oct-2-ene-containing monomers in thermotropic copolyesters with tunable mesophase behavior [5], methyl 5-oxobicyclo[2.2.2]oct-2-ene-2-carboxylate provides a functionalized entry point for synthesizing novel liquid crystalline polymer building blocks. The unsaturated oct-2-ene core confers distinct polarizability and molecular aspect ratio relative to saturated octane analogs, enabling materials scientists to access processing windows and optical properties not achievable with fully saturated bicyclic monomers. The ester and ketone functionalities permit copolymerization or post-polymerization modification strategies.

Application
Selection Property
Validation Focus
LC/GC-MS method development
Ester-specific selection
Fragmentation pattern and retention time verification
Natural product total synthesis
Enantioenriched precursor (>95% ee)
Chiral center integrity and Diels-Alder reactivity
LOX target validation studies
LOX-preferring profile
LOX/COX pathway deconvolution and selectivity review
Liquid crystalline polymer R&D
Copolymerization handle
DSC and POM thermal verification of mesophase stability
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